molecular formula C24H21N3O5 B2529747 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921805-96-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2529747
CAS RN: 921805-96-1
M. Wt: 431.448
InChI Key: BGLJFIQHTHHWIV-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an ethoxyphenyl group, which is a phenyl ring with an ethoxy group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques, such as melting point determination, solubility tests, and spectroscopic analyses .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Mostafa et al., a complex was synthesized by reacting sodium tetraphenyl borate with the compound in deionized water at room temperature. The resulting ion-associate complex was characterized using physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. The complex exhibited antibacterial activity .

Potential as an Internal Standard

In the field of analytical chemistry, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard for accurate determination of 4-HPR (4-hydroxyphenyl retinamide) levels in tissues. This compound can serve as a reference for chromatographic analysis of 4-HPR and its metabolites .

Biological Activity

While specific studies on this compound are limited, its structural features suggest potential biological activity. Further investigations could explore its interactions with receptors, enzymes, or cellular pathways. For instance, derivatives of similar chromene-based compounds have been studied as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for treating diseases associated with cortisol abnormalities .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its properties, and exploration of its potential biological activities .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-2-31-18-9-7-16(8-10-18)20-11-12-22(28)27(26-20)14-13-25-23(29)19-15-17-5-3-4-6-21(17)32-24(19)30/h3-12,15H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLJFIQHTHHWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

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